molecular formula C8H9IO B2793590 2-(3-iodophenyl)ethan-1-ol CAS No. 127201-31-4

2-(3-iodophenyl)ethan-1-ol

Cat. No.: B2793590
CAS No.: 127201-31-4
M. Wt: 248.063
InChI Key: XETGWOTWVPJOIP-UHFFFAOYSA-N
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Description

2-(3-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9IO. It is a colorless liquid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to the presence of the iodine atom and the ethanol group . The iodine atom can act as an electrophile, reacting with nucleophiles in biochemical reactions. The ethanol group, on the other hand, can participate in reactions involving alcohols .

Cellular Effects

It is known that similar compounds, such as ethanol, can have significant effects on cellular processes . Ethanol, for example, can increase membrane fluidity and alter membrane protein composition . It can also interact directly with membrane proteins, causing conformational changes and influencing their function

Molecular Mechanism

The molecular mechanism of action of 2-(3-Iodophenyl)ethanol is not well-understood. It is known that similar compounds can exert their effects through various mechanisms. For example, ethanol can undergo oxidation to acetaldehyde, a highly reactive species that induces oxidative stress, mitochondrial damage, and cytokine formation . It is possible that 2-(3-Iodophenyl)ethanol may undergo similar metabolic transformations, leading to the generation of reactive species that can interact with various biomolecules .

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as ethanol, can have temporal effects on cellular function . For example, long-term exposure to ethanol can lead to changes in gene expression and protein function

Dosage Effects in Animal Models

It is known that similar compounds, such as ethanol, can have dosage-dependent effects . For example, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models

Metabolic Pathways

It is known that similar compounds, such as ethanol, are metabolized through complex catabolic pathways . Ethanol, for example, is metabolized to acetyl-CoA through a three-step process involving alcohol dehydrogenase and aldehyde dehydrogenase

Transport and Distribution

It is known that similar compounds, such as ethanol, can distribute in all compartments due to its amphiphilic nature . Ethanol is readily absorbed from the gastrointestinal tract, eliminated from the blood via metabolism in the liver, and transported in different tissue compartments via diffusion and convection

Subcellular Localization

It is known that similar compounds, such as ethanol, can affect the subcellular localization of proteins . For example, ethanol can influence the localization of proteins to specific compartments or organelles through its effects on protein sorting signals

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-iodophenylmagnesium bromide with ethylene oxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.

Another method involves the reduction of 3-iodobenzaldehyde using sodium borohydride in the presence of ethanol. This reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound can be produced through the iodination of phenylethanol. This process involves the reaction of phenylethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-iodobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-iodophenylethane using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can produce 3-azidophenylethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: 3-Iodobenzaldehyde.

    Reduction: 3-Iodophenylethane.

    Substitution: 3-Azidophenylethanol.

Scientific Research Applications

2-(3-iodophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-(3-iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(2-Iodophenyl)ethanol: This compound has the iodine atom in the ortho position, which can lead to different reactivity and binding properties.

    2-(4-Iodophenyl)ethanol: With the iodine atom in the para position, this compound may exhibit different steric and electronic effects compared to this compound.

    3-Iodophenylethanol: This compound lacks the hydroxyl group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(3-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETGWOTWVPJOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of borane (1M, THF, 2.5 eq., 38.2 mL) was added dropwise to a stirred solution of (3-iodophenyl)acetic acid (4.0 g) in THF (100 mL) cooled to 0 C. The resulting mixture was stirred at 0 C for 1 h then warmed to room temperature and stirred for a further 3 h. The mixture was poured into aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic phases were washed with brine, dried (sodium sulfate) and concentrated. The crude was purified by column chromatography (SPE cartridge, SiO2), using cyclohexane-ethyl acetate (70:30) as eluent to afford the title compound (3.5 g, 92% yield).
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Synthesis routes and methods II

Procedure details

This was prepared as described in Preparation 19 using 3-iodophenylacetic acid (commercially available) instead of 3,4-methylenedioxyphenylacetic acid. The title compound was obtained as a colourless oil (2.2 g, 58%), which was characterised by its 1H-n.m.r. spectrum.
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Synthesis routes and methods III

Procedure details

2-(3-Iodophenyl)ethanol was prepared by borane reduction of 3-iodophenylacetic acid in THF in a similar manner as outlined in Example 17, and additionally purified by CC on SiO2 with EtOAc/hexane 2:3.
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